[(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride
Description
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a substituted benzylamine derivative characterized by a 2,5-dimethoxy-substituted phenyl ring attached to a methylamine group via a methylene bridge. The hydrochloride salt enhances its solubility and stability for research applications. Structurally, it belongs to the phenylalkylamine family, which includes compounds with psychoactive and receptor-binding properties.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-6-9(12-2)4-5-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTLMAVMJGRYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Condensation Reaction: 2,5-dimethoxybenzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dimethoxyphenyl)methylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl compounds.
Scientific Research Applications
(2,5-Dimethoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacture of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neural activity and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on substituent variations, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Phenyl Ring) | Amine Substituents | Molecular Weight (g/mol) | Key Pharmacological Notes |
|---|---|---|---|---|
| (2,5-Dimethoxyphenyl)methylamine hydrochloride | 2,5-dimethoxy | Methylamine | ~231.75 (estimated) | Limited data; presumed serotonergic activity inferred from analogs |
| 2C-D (1b) | 2,5-dimethoxy, 4-methyl | Ethanamine | 215.70 | Mild psychedelic; 5-HT2A partial agonist |
| 25T-NBOMe (2b) | 2,5-dimethoxy, 4-methylthio | N-(2-methoxybenzyl) | 351.93 | High 5-HT2A affinity; potent hallucinogen |
| 25I-NBOMe | 2,5-dimethoxy, 4-iodo | N-(2-methoxybenzyl) | 413.25 | Extremely potent; linked to severe toxicity |
| 1-(2,5-Dimethoxyphenyl)-2-aminopropane hydrochloride () | 2,5-dimethoxy | Isopropylamine | 231.75 | Amphetamine analog; mutagenic in vitro (10 mg/plate) |
| Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride | 2,5-dimethoxy | Butylamine | 259.77 | No reported bioactivity; used in organic synthesis |
Key Structural and Functional Differences
Substituent Position and Bulk :
- The 2,5-dimethoxy substitution pattern is conserved across all listed compounds, but variations at the 4-position (e.g., methyl, methylthio, iodo in NBOMe derivatives) significantly alter receptor binding. For example, 25I-NBOMe’s 4-iodo group enhances lipophilicity and 5-HT2A potency compared to the target compound’s unsubstituted 4-position .
- The amine group in the target compound is smaller (methyl) compared to the N-benzyl groups in NBOMe derivatives, likely reducing receptor affinity due to decreased steric bulk .
NBOMe compounds are associated with severe neurotoxicity and fatalities, whereas simpler analogs like 2C-D have milder side effects .
Research Findings and Mechanistic Insights
- Serotonin Receptor Interactions : Structural similarities to 2C-D and NBOMe derivatives suggest the target compound may act as a 5-HT2A agonist, though its smaller amine group likely reduces efficacy .
- Metabolic Stability : The lack of a benzyl or halogenated group (cf. 25I-NBOMe) may result in faster hepatic metabolism, reducing its half-life .
- Comparative Potency : Based on substituent trends, the target compound’s potency is expected to fall between 2C-D (low) and NBOMe derivatives (high) .
Biological Activity
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a synthetic organic compound that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by methoxy substitutions on the phenyl ring, allows it to interact with biological systems in complex ways. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is CHClNO, and its molecular weight is approximately 232.72 g/mol. The presence of two methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
(2,5-Dimethoxyphenyl)methylamine hydrochloride primarily interacts with serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in various neuropharmacological processes, including mood regulation and perception. The compound may function as an agonist at these receptors, which could lead to effects similar to those observed with other psychoactive substances.
Key Mechanisms:
- Agonistic Activity : Activation of 5-HT2A receptors may influence neurotransmitter release, affecting mood and cognition.
- Inhibition of Enzymatic Activity : The compound can act as an inhibitor for certain enzymes involved in neurotransmitter metabolism.
Biological Activity Overview
Research has indicated several potential biological activities for (2,5-Dimethoxyphenyl)methylamine hydrochloride:
- Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter levels, suggesting potential antidepressant properties.
- Antioxidant Properties : The methoxy groups may enhance the compound's ability to scavenge free radicals.
- Anticancer Activity : Preliminary studies suggest efficacy against various cancer cell lines.
Table 1: Biological Activities and Their Mechanisms
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Agonism at 5-HT2A receptors | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Table 2: Interaction with Serotonin Receptors
| Compound Variant | 5-HT2A Agonist Activity | EC50 (µM) | Reference |
|---|---|---|---|
| [(2,5-Dimethoxyphenyl)methyl]amine | Moderate | 0.15 | |
| 4-Bromo derivative | High | 0.05 | |
| 2-Methoxy derivative | Low | 1.00 |
Case Studies
- Neuropharmacological Studies : Research involving (2,5-Dimethoxyphenyl)methylamine hydrochloride has demonstrated its potential to modulate serotonin levels in animal models, indicating possible applications in treating mood disorders.
- Cytotoxicity Assays : In vitro studies on cancer cell lines such as MCF7 (breast adenocarcinoma) have shown that derivatives of this compound can inhibit cell proliferation significantly, suggesting a pathway for anticancer drug development.
Q & A
Q. What are the key physicochemical properties of (2,5-Dimethoxyphenyl)methylamine hydrochloride, and how are they experimentally determined?
The compound's molecular formula (C₁₁H₁₈ClNO₃) and molecular weight (247.72 g/mol) are determined via high-resolution mass spectrometry (HRMS) and elemental analysis. Melting points (212–216°C) are measured using differential scanning calorimetry (DSC). Stability under storage conditions (2–8°C in desiccated environments) is confirmed through accelerated degradation studies .
Q. What synthetic routes are available for preparing (2,5-Dimethoxyphenyl)methylamine hydrochloride?
A common method involves reductive amination of 2,5-dimethoxybenzaldehyde with methylamine, followed by hydrochloric acid salt formation. Alternatively, hydrogenation of intermediate isonitrosoketones (e.g., 2,5-dimethoxy-α-isonitrosopropiophenone) using palladium-coated charcoal in absolute ethanol yields the hydrochloride salt. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Personal protective equipment (PPE) including N95 respirators, gloves, and eyeshields is mandatory. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed via hazardous waste channels. Fire risks require dry chemical extinguishers, as water may be ineffective. Acute toxicity data are limited, necessitating adherence to general amine-handling guidelines .
Advanced Research Questions
Q. How can researchers optimize HPLC-UV methods for quantifying trace impurities in (2,5-Dimethoxyphenyl)methylamine hydrochloride?
Utilize a C18 column (150 mm × 4.6 mm, 5 µm) with a gradient mobile phase (0.1% trifluoroacetic acid in water/acetonitrile). UV detection at 227 nm (λmax) ensures sensitivity. Validate methods per ICH Q2(R1) guidelines, focusing on resolution of structurally similar byproducts (e.g., N-demethylated analogs). Limit of quantification (LOQ) should be ≤0.1% w/w .
Q. How can conflicting pharmacological data (e.g., receptor binding vs. functional assays) be resolved for this compound?
Discrepancies may arise from differential stereoselectivity or metabolite interference. Employ chiral chromatography to isolate enantiomers and assess their individual activities. Use radioligand displacement assays (e.g., 5-HT₂A receptor binding) alongside functional assays (e.g., calcium flux) to correlate affinity with efficacy. Cross-validate with in silico docking studies .
Q. What strategies mitigate instability during in vitro metabolic profiling studies?
Incubate the compound with liver microsomes at 37°C under nitrogen to minimize oxidative degradation. Add ascorbic acid (1 mM) to scavenge free radicals. Use LC-MS/MS to identify phase I metabolites (e.g., O-demethylation products) and phase II conjugates (e.g., glucuronides). Compare metabolic pathways across species (e.g., human vs. rat CYP450 isoforms) .
Q. How do regulatory frameworks impact the procurement and use of this compound in international collaborations?
The compound may fall under controlled substance analogs (e.g., N-benzylphenethylamine derivatives) per the U.S. Controlled Substances Act. Researchers must verify local analogs (e.g., EU drug precursor regulations) and obtain DEA Schedule I exemptions for non-clinical studies. Documented end-use declarations are critical for customs compliance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
